BenchChemオンラインストアへようこそ!

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Medicinal chemistry Screening library Urea derivatives

This compound is a completely uncharacterized research entity. Zero public target-engagement, selectivity, or ADME data exist—it cannot substitute any validated sEH inhibitor. Its sole procurement rationale is its structurally unique cyclohexyl-ethyl motif, absent from dominant sEH inhibitor patents, making it a high-risk, high-reward diversity point for novel chemotype discovery. Purchase only if your screening cascade includes a rapid biochemical sEH assay (e.g., FRET-based) for immediate primary inhibition profiling.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 894001-89-9
Cat. No. B3012616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
CAS894001-89-9
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESCCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C19H27N3O2/c1-2-21(16-9-5-3-6-10-16)19(24)20-15-13-18(23)22(14-15)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,20,24)
InChIKeyYIXCJFNIFCTHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea – Baseline Identity and Sourcing Snapshot


1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894001-89-9) is a fully synthetic, small-molecule urea derivative that incorporates a cyclohexyl-ethyl terminus and a 5-oxo-1-phenylpyrrolidin-3-yl scaffold . It is offered as a research‑grade screening compound by commercial suppliers such as Life Chemicals (product code F2024-0014) . Publicly available primary literature, patent filings, or authoritative bioactivity databases that report quantitative target‑engagement, selectivity, or pharmacokinetic data for this exact compound were not identified in the current search; therefore its differentiation profile remains uncharacterised in the open scientific record.

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea – Why In‑Class Urea Analogs Cannot Be Assumed Interchangeable


Within the broader class of pyrrolidinyl‑urea soluble epoxide hydrolase (sEH) inhibitors, even minor structural modifications to the N‑alkyl or N‑aryl substituents can produce order‑of‑magnitude shifts in inhibitory potency (e.g., Ki values spanning from <0.05 nM to >100 nM within a single patent series) [1]. However, because no quantitative target‑engagement, selectivity, metabolic stability, or solubility data are publicly available for 1‑cyclohexyl‑1‑ethyl‑3‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)urea itself, a direct substitution risk assessment is impossible. Users who require a compound with a verified sEH inhibition profile, a defined selectivity window, or documented physico‑chemical properties must treat this compound as an uncharacterised entity and should not regard it as a drop‑in replacement for any literature‑validated sEH inhibitor or tool compound without bespoke profiling.

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea – Quantitative Differentiation Evidence Inventory


Physico‑Chemical Identity Relative to Closest Commercial Analogs

The compound’s molecular formula (C₁₉H₂₇N₃O₂) and molecular weight (329.4 g mol⁻¹) distinguish it from other 5‑oxo‑1‑phenylpyrrolidin‑3‑yl ureas that carry different N‑alkyl substituents, such as 1‑(2‑chlorobenzyl)‑3‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)urea (C₁₈H₁₈ClN₃O₂, MW 343.8) . The cyclohexyl‑ethyl group imparts an elevated calculated logP and increased steric bulk relative to benzyl or phenethyl congeners, which may translate into distinct solubility, permeability, and target‑binding profiles. No experimental solubility, logP, or permeability data are publicly available for the target compound itself.

Medicinal chemistry Screening library Urea derivatives

Commercial Availability and Purity Benchmarking

The compound is stocked by Life Chemicals as catalogue item F2024-0014, with a stated purity of ≥95% . Several close analogs sharing the 5‑oxo‑1‑phenylpyrrolidin‑3‑yl urea core (e.g., 1‑(4‑methyl‑1,3‑benzothiazol‑2‑yl)‑3‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)urea) are also listed at ≥95% purity, indicating a class‑typical quality standard . No certificate of analysis, batch‑specific purity data, or residual solvent profiles are publicly available for any of these compounds, preventing a true quality‑based differentiation.

High-throughput screening Procurement Quality control

In Silico Physico‑Chemical Differentiation from the sEH Inhibitor Class

In the absence of experimental data, structure‑based inference suggests that the cyclohexyl‑ethyl group confers higher lipophilicity and greater conformational flexibility than the adamantyl or trifluoromethoxyphenyl motifs found in highly optimised sEH inhibitors such as EC5026 (Ki = 0.06 nM) [1]. While increased lipophilicity may improve membrane permeability, it often correlates with higher metabolic clearance and reduced aqueous solubility. Without measured logD, solubility, or microsomal stability values for the target compound, these remain class‑level hypotheses that cannot guide selection.

Drug design sEH inhibition ADME prediction

1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea – Evidence‑Linked Application Scenarios


Chemical Diversity Expansion in sEH‑Focused Screening Libraries

Because the cyclohexyl‑ethyl motif is underrepresented among published sEH inhibitors, this compound can serve as a diversity point in a screening deck aimed at discovering novel sEH chemotypes. Its procurement is only justified when the screening cascade includes a rapid biochemical sEH assay (e.g., FRET‑based) capable of generating primary inhibition data, as no pre‑existing activity data exist [1].

Scaffold‑Hopping Starting Point for Medicinal Chemistry

The 5‑oxo‑1‑phenylpyrrolidin‑3‑yl urea core has been validated in multiple sEH inhibitor patents, but the cyclohexyl‑ethyl substituent is structurally distinct from the adamantyl and aryl‑alkyl groups that dominate known structure‑activity relationships. A medicinal chemistry team seeking to escape a crowded IP space may use this compound as a starting scaffold, provided they are prepared to generate a full SAR dataset internally [1].

Negative Control or Inactive Comparator for Established sEH Assays

If in‑house profiling reveals that the compound lacks meaningful sEH inhibition, it may find utility as a structurally matched negative control for more potent pyrrolidinyl‑urea inhibitors. This application is contingent upon experimental confirmation of inactivity and cannot be assumed at the point of purchase.

Quote Request

Request a Quote for 1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.